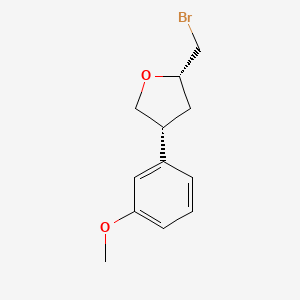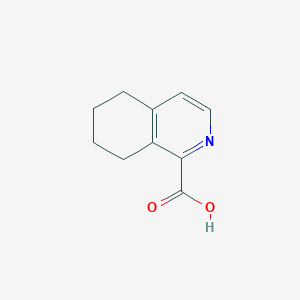
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products. The structure of this compound includes a tetrahydroisoquinoline core with a carboxylic acid functional group at the first position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid involves the Pomeranz–Fritsch–Bobbitt cyclization. This method starts with the formation of a diastereomeric morpholinone derivative through the Petasis reaction. The morpholinone derivative is then transformed into the tetrahydroisoquinoline core via cyclization .
Another approach involves the reduction of isoquinoline-1-carboxylic acid using hydrogenation techniques. This method typically employs catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often utilizes scalable synthetic routes that ensure high yield and purity. The Pomeranz–Fritsch–Bobbitt cyclization is favored due to its efficiency and the availability of starting materials. Additionally, continuous flow reactors are sometimes employed to enhance reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Isoquinoline-1-carboxylic acid derivatives.
Reduction: 5,6,7,8-Tetrahydroisoquinoline-1-methanol.
Substitution: Halogenated tetrahydroisoquinoline derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and natural products.
Biology: Serves as a scaffold for designing biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Employed in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The carboxylic acid group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-1-carboxylic acid: Lacks the tetrahydro structure, making it less flexible in certain synthetic applications.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Contains methoxy groups that can influence its reactivity and biological activity.
1,2,3,4-Tetrahydroisoquinoline: Lacks the carboxylic acid group, limiting its use in reactions requiring this functional group.
Uniqueness
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid is unique due to its combination of a tetrahydroisoquinoline core and a carboxylic acid functional group. This combination provides a balance of rigidity and flexibility, making it a valuable intermediate in the synthesis of various biologically active compounds. Its ability to undergo diverse chemical reactions further enhances its utility in research and industrial applications.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2,(H,12,13) |
InChI Key |
OCAXEOFUJCLVGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



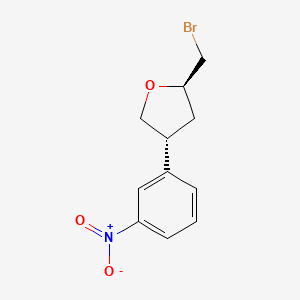
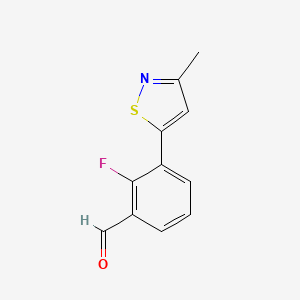
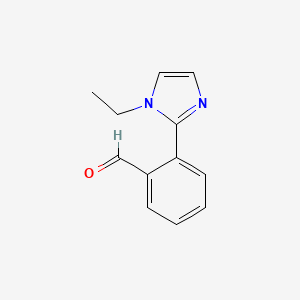
![2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13200371.png)
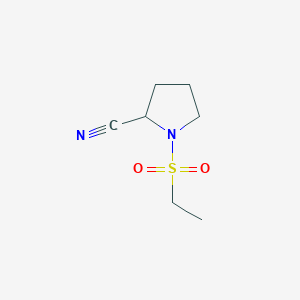

![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)

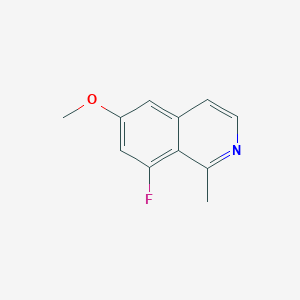
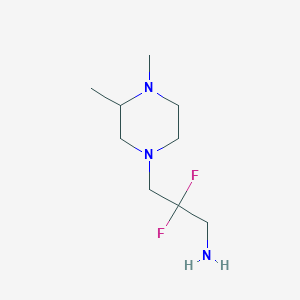
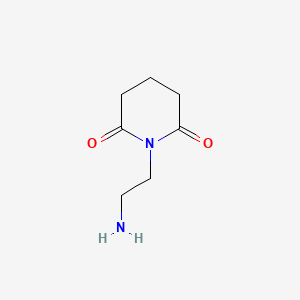
![tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13200433.png)
